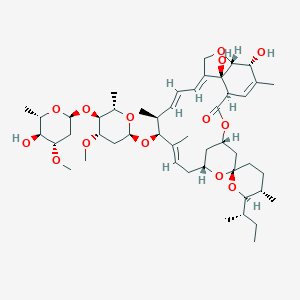
2-Chlorchinolin-6-sulfonylchlorid
Übersicht
Beschreibung
2-Chloroquinoline-6-sulfonyl chloride is a chemical compound that has garnered attention in various fields of chemistry and pharmaceuticals due to its unique structure and potential applications. The compound serves as a versatile intermediate in the synthesis of complex molecules, demonstrating significant relevance in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 2-Chloroquinoline-6-sulfonyl chloride typically involves the chlorination and sulfonylation of quinoline or its derivatives. Advanced synthetic routes may employ catalytic systems or novel reagents to achieve selectivity and efficiency. For example, trifluoromethanesulfonyl chloride (CF3SO2Cl) has been used in the formation of C-Cl bonds, highlighting a method for introducing chloro and sulfonyl groups into the quinoline scaffold (Hélène Chachignon, H. Guyon, D. Cahard, 2017).
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Synthese von Chinolinyl-pyrazolen
2-Chlorchinolin-6-sulfonylchlorid wird bei der Synthese von Chinolinyl-pyrazolen verwendet, die in der pharmakologischen Forschung von Interesse sind. Diese Verbindungen wurden auf ihre potenziellen therapeutischen Wirkungen untersucht und werden durch Reaktionen synthetisiert, an denen Phenylhydrazin beteiligt ist .
Materialwissenschaft: Heterozyklische Bausteine
In der Materialwissenschaft dient diese Chemikalie als heterozyklischer Baustein. Sie wird bei der Synthese verschiedener komplexer Moleküle verwendet, die Teil von Materialien mit bestimmten gewünschten Eigenschaften sind .
Chemische Synthese: Zwischenprodukt für komplexe Verbindungen
Es dient als Zwischenprodukt bei der chemischen Synthese komplexerer Verbindungen. Seine Rolle bei der Bildung von Sulfonylchloridderivaten ist entscheidend für die Entwicklung verschiedener chemischer Einheiten, die in weiteren synthetischen Anwendungen verwendet werden .
Biochemie: Proteinforschung
In der Biochemie wird this compound in der Proteinforschung verwendet. Es kann an der Modifikation von Proteinen oder Peptiden beteiligt sein, was für das Verständnis der Proteinfunktion und -interaktion unerlässlich ist .
Landwirtschaftliche Forschung: Entwicklung von Pestiziden
Obwohl spezifische Anwendungen in der Landwirtschaft nicht direkt zitiert werden, könnten Verbindungen wie this compound aufgrund ihrer Rolle in der chemischen Synthese und der Herstellung verschiedener organischer Verbindungen möglicherweise bei der Entwicklung von Pestiziden oder Herbiziden verwendet werden .
Umweltwissenschaften: Schadstoffanalyse
In den Umweltwissenschaften könnten solche Chemikalien als Schadstoffe analysiert oder zur Untersuchung chemischer Prozesse verwendet werden, die die Umwelt beeinflussen. Ihre Auswirkungen auf Ökosysteme und ihre Abbauprodukte könnten Gegenstand der Forschung sein .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloroquinoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-9-4-1-6-5-7(15(11,13)14)2-3-8(6)12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSXSFGTHBBROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585472 | |
| Record name | 2-Chloroquinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205055-71-6 | |
| Record name | 2-Chloroquinoline-6-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinoline-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2R,11S,12R,15R,16R)-2,16-Dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadeca-5,7-dien-9-one](/img/structure/B18419.png)



![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)
![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)


![Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite](/img/structure/B18452.png)

